REACTION_CXSMILES
|
C(S(N[C@H](C(OC(C)(C)C)=O)CC(O)=O)(=O)=O)CCCCC[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].ON1C2C=CC=CC=2N=N1.C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[CH:15]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH:8]=[CH2:7])=[CH2:16].[CH2:16]=[CH:15][C:14]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:4.5|
|
Name
|
N-hexadecylsulfonyl-(O-t-butyl)-L-aspartic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
tetrabutylammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for sixty minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by dilution with 8 mL of 25% acetonitrile, 0.12 M in ammonium phosphate (pH 7.2)
|
Type
|
CUSTOM
|
Details
|
aged at room temperature
|
Type
|
FILTRATION
|
Details
|
membrane filtered (Whatman GD/X)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C.C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |